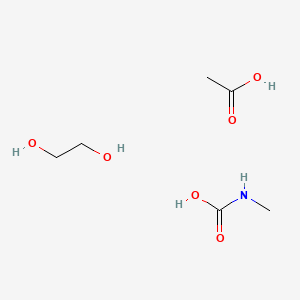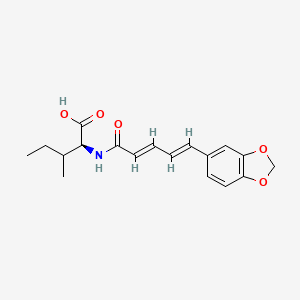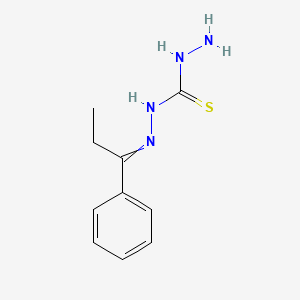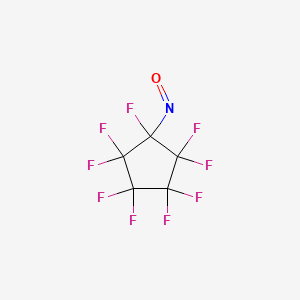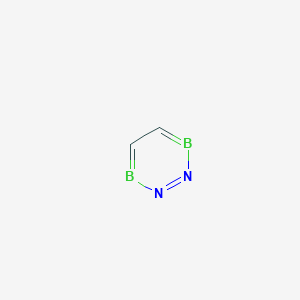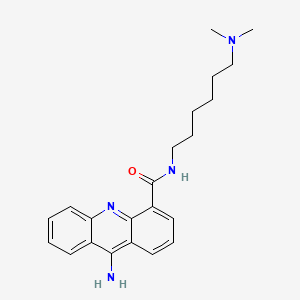
9-Amino-N-(6-(dimethylamino)hexyl)-4-acridinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Amino-N-(6-(dimethylamino)hexyl)-4-acridinecarboxamide is a synthetic compound belonging to the acridine family Acridines are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Amino-N-(6-(dimethylamino)hexyl)-4-acridinecarboxamide typically involves the following steps:
Starting Material: The synthesis begins with acridine-4-carboxylic acid.
Amidation: The carboxylic acid group is converted to an amide using a suitable amine, such as 6-(dimethylamino)hexylamine, under dehydrating conditions.
Amination: The resulting intermediate is then subjected to amination to introduce the amino group at the 9th position of the acridine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted acridine derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
9-Amino-N-(6-(dimethylamino)hexyl)-4-acridinecarboxamide has several applications in scientific research:
Chemistry: Used as a fluorescent probe due to its ability to intercalate with DNA.
Biology: Employed in studies of DNA interactions and as a potential anticancer agent.
Medicine: Investigated for its antimicrobial and antiviral properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The compound exerts its effects primarily through intercalation with DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription. The molecular targets include the DNA double helix, and the pathways involved are those related to DNA synthesis and repair.
Comparación Con Compuestos Similares
Similar Compounds
- 9-Amino-N-(2-(dimethylamino)ethyl)-acridine-4-carboxamide
- 9-Amino-N-(2-(dimethylamino)butyl)-acridine-4-carboxamide
- 5-F-9-Amino-(N-(2-dimethylamino)ethyl)acridine-4-carboxamide
Uniqueness
9-Amino-N-(6-(dimethylamino)hexyl)-4-acridinecarboxamide is unique due to its specific hexyl chain, which may influence its interaction with biological molecules and its overall pharmacokinetic properties. This structural variation can lead to differences in its biological activity and potential therapeutic applications compared to its analogs.
Propiedades
Número CAS |
91549-81-4 |
|---|---|
Fórmula molecular |
C22H28N4O |
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
9-amino-N-[6-(dimethylamino)hexyl]acridine-4-carboxamide |
InChI |
InChI=1S/C22H28N4O/c1-26(2)15-8-4-3-7-14-24-22(27)18-12-9-11-17-20(23)16-10-5-6-13-19(16)25-21(17)18/h5-6,9-13H,3-4,7-8,14-15H2,1-2H3,(H2,23,25)(H,24,27) |
Clave InChI |
YAJCQYQEJHREEV-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCCCCNC(=O)C1=CC=CC2=C(C3=CC=CC=C3N=C21)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


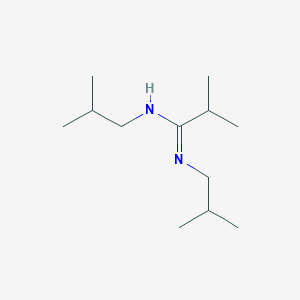
![4-[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]aniline](/img/structure/B14346749.png)

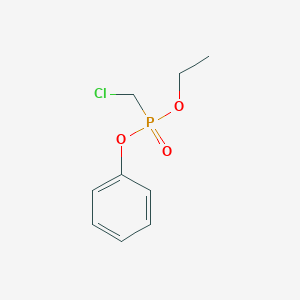
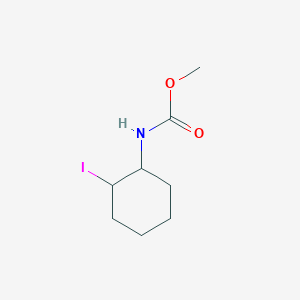
![1,2-Benzenediol, 4-[2-hydroxy-2-[(1-methylethyl)amino]ethyl]-](/img/structure/B14346785.png)
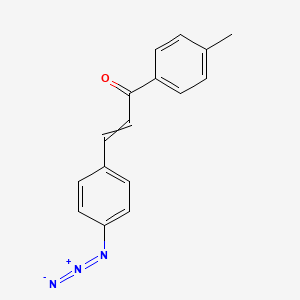
![2,4,4-Trimethyl-4H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14346798.png)
